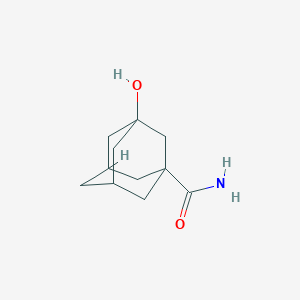

3-Hydroxyadamantane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyadamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJBRFXBZFKQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Hydroxyadamantane-1-carboxamide from 3-hydroxyadamantane-1-carboxylic acid

From 3-Hydroxyadamantane-1-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of 3-hydroxyadamantane-1-carboxylic acid (Starting Material, SM ) to 3-hydroxyadamantane-1-carboxamide (Target Molecule, TM ) presents a specific chemoselective challenge often overlooked in standard protocols: the stability of the tertiary bridgehead hydroxyl group.

While standard amidation often employs thionyl chloride (

Recommended Strategy

To ensure high fidelity and yield, this guide prioritizes nucleophilic activation over electrophilic chlorination. We present two validated pathways:

-

Method A (Primary Recommendation): CDI-Mediated Direct Amidation. This "one-pot" method is mild, avoids halogenated byproducts, and is highly scalable.

-

Method B (Alternative): Mixed Anhydride Activation. Ideal for laboratories where rapid throughput is required.

Part 2: Technical Protocols

Method A: CDI-Mediated Amidation (The "Mild" Route)

Recommended for high purity and preventing hydroxyl substitution.

1. Reaction Logic

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. This species is sufficiently electrophilic to react with ammonia but not reactive enough to activate the tertiary hydroxyl group, preserving the adamantane scaffold's integrity.

2. Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 3-Hydroxyadamantane-1-carboxylic acid | 196.24 | 1.0 | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 - 1.3 | Activator |

| Ammonium Hydroxide (28-30% aq) | 35.05 | 5.0 - 10.0 | Nucleophile |

| THF (Anhydrous) | 72.11 | 10-15 vol | Solvent |

| DMF (Anhydrous) | 73.09 | 1-2 vol | Co-solvent (Optional) |

3. Step-by-Step Procedure

Step 1: Activation

-

Charge a clean, dry round-bottom flask with 3-hydroxyadamantane-1-carboxylic acid (1.0 equiv).

-

Add anhydrous THF (10 mL per gram of SM). Note: If solubility is poor, add dry DMF (1-2 mL/g) to facilitate dissolution.

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add CDI (1.2 equiv) portion-wise over 15 minutes.

-

Observation: Evolution of

gas will occur. Ensure adequate venting.

-

-

Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2 hours .

-

Checkpoint: Monitor by TLC or LCMS.[1] The acid peak should disappear, replaced by the acyl-imidazole intermediate (often unstable on silica, best seen by quenching an aliquot with methanol to form the methyl ester for analysis).

-

Step 2: Amidation

-

Cool the reaction mixture back to 0 °C .

-

Add Ammonium Hydroxide (28% aq) (5.0 - 10.0 equiv) dropwise.

-

Alternative: For strictly anhydrous conditions, bubble Ammonia gas through the solution for 30 minutes or use Ammonium Carbonate solid (3.0 equiv).

-

-

Stir vigorously at Room Temperature for 3-6 hours .

Step 3: Workup & Purification [2]

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Dilute the residue with Ethyl Acetate and Water .

-

Separate the layers.[3] Extract the aqueous layer 3x with Ethyl Acetate (the product is moderately polar due to the -OH group).

-

Wash the combined organic layers with 1N HCl (to remove imidazole byproduct), followed by Saturated

and Brine . -

Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Acetone/Hexanes or Ethanol/Ether if necessary.

Method B: Mixed Anhydride Method

Recommended for scale-up or when CDI is unavailable.

1. Reaction Logic

Activation is achieved using Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine) to form a mixed anhydride. This intermediate reacts rapidly with ammonia.

2. Materials & Stoichiometry

| Reagent | Equivalents | Role |

| Substrate | 1.0 | SM |

| Isobutyl Chloroformate | 1.1 | Activator |

| N-Methylmorpholine (NMM) | 1.2 | Base |

| Ammonia (0.5M in Dioxane) | 2.0 - 3.0 | Nucleophile |

| THF/DCM | 10 vol | Solvent |

3. Step-by-Step Procedure

-

Dissolve SM (1.0 equiv) and NMM (1.2 equiv) in anhydrous THF at -15 °C (Ice/Salt bath).

-

Add Isobutyl Chloroformate (1.1 equiv) dropwise, maintaining temp < -10 °C.

-

Stir for 30 minutes to form the mixed anhydride.

-

Add Ammonia solution (or bubble gas) while keeping the temp < 0 °C.

-

Warm to RT and stir for 2 hours.

-

Workup: Similar to Method A, but wash with dilute citric acid instead of HCl to remove NMM.

Part 3: Critical Process Parameters & Visualization

Pathway Visualization

The following diagram illustrates the chemoselectivity logic, contrasting the Safe Route (CDI) against the Risky Route (Thionyl Chloride).

Caption: Chemoselective pathway comparison. The CDI route (Green) preserves the tertiary alcohol, while thionyl chloride (Red) risks chlorination.

Analytical Specifications

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 203 - 207 °C | Consistent with adamantane derivatives [3]. |

| Mass Spec (ESI+) | [M+H]+ = 196.1 | m/z 196.13 calc. |

| IR (KBr) | 3300-3400 cm⁻¹ (OH/NH2) | Broad stretch. |

| 1H NMR | δ ~1.5 - 2.2 (Adamantane CH/CH2) | Characteristic multiplets. |

Part 4: References

-

Vertex Pharmaceuticals. Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. (Demonstrates the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane using

). -

GuideChem. How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? (Discusses the sensitivity of the adamantane scaffold).

-

Sigma-Aldrich. Product Specification: 3-Hydroxyadamantane-1-carboxylic acid.[4] (Physical property baseline).[5]

-

US Patent 9,051,256. Process for producing hydroxy adamantane carboxylic acid compounds. (Background on adamantane carboxylation and oxidation).

-

US Patent 2010/0317657. Compounds as Cannabinoid Receptor Ligands. (Contains specific examples of CDI coupling of 3-hydroxyadamantane-1-carboxylic acid).

Sources

- 1. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [mail.almerja.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Hydroxyadamantane-1-carboxamide: A Technical Guide

Topic: Spectroscopic Analysis of 3-Hydroxyadamantane-1-carboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Hydroxyadamantane-1-carboxamide (CAS 67496-98-4 ) is a critical pharmacophore scaffold and intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin, Saxagliptin analogs) and 11

This guide provides a definitive spectroscopic profile for the identification, characterization, and quality control of this compound, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | 3-Hydroxyadamantane-1-carboxamide |

| CAS Number | 67496-98-4 |

| Molecular Formula | |

| Molecular Weight | 195.26 g/mol |

| Structure | Adamantane cage substituted at C1 (-CONH |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water, DCM |

| Precursor | 3-Hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1) |

Analytical Strategy Workflow

The following workflow outlines the logical progression for complete structural validation, ensuring distinction from its carboxylic acid precursor and potential isomeric impurities.

Figure 1: Sequential analytical workflow for structural validation and purity assessment.

Spectroscopic Profiling (The Core)

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the carboxamide from the carboxylic acid precursor. The disappearance of the broad carboxylic O-H stretch and the appearance of the N-H doublet are diagnostic.

| Functional Group | Frequency ( | Assignment & Diagnostic Value |

| O-H Stretch | 3300–3450 (Broad) | Alcohol group at C3. Distinguishable from carboxylic OH (which is much broader/lower). |

| N-H Stretch | 3150–3350 (Doublet) | Primary amide (-CONH |

| Amide I | 1650–1690 (Strong) | C=O stretching. Key diagnostic peak. |

| Amide II | 1600–1640 (Medium) | N-H bending. Confirms primary amide. |

| C-H Stretch | 2850–2950 |

Protocol:

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Scan Range: 4000–400

. -

Resolution: 4

, 32 scans.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation pattern. Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion:

m/z -

Adducts:

m/z (Common in ESI)

Fragmentation Pathway (CID): Unlike linear alkyls, the adamantane cage is robust. Fragmentation typically involves the loss of substituents before cage degradation.

Figure 2: Predicted ESI-MS fragmentation pathway showing sequential loss of neutral species.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The adamantane cage possesses symmetry that simplifies the spectrum.

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 6.90, 7.20 | Broad Singlets | 1H each | Amide protons are non-equivalent due to restricted rotation (typical in amides). | |

| 4.50 | Singlet (Broad) | 1H | Hydroxyl proton. Chemical shift varies with concentration/temp. | |

| 2.10 | Broad Singlet | 2H | H2 | Methylene protons adjacent to both substituents. |

| 1.50 – 1.80 | Multiplets | 12H | Cage H | Remaining adamantane cage protons (H4-H10). |

Note: The adamantane protons appear as a series of multiplets. The key is the integration of 12H for the cage bulk and 2H for the bridgehead methylene between the functional groups.

C NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 178.5 | Quaternary (C=O) | Amide Carbonyl. (Distinct from Acid ~177.5, Ester ~176). |

| 68.2 | Quaternary (C-O) | C3 (attached to OH). |

| 46.5 | Quaternary (C-C=O) | C1 (attached to Amide). |

| 44.0 – 30.0 | Adamantane cage carbons (Positions 2, 4-10). |

Experimental Protocols

Sample Preparation for NMR

-

Weighing: Accurately weigh 5–10 mg of the sample.

-

Solvation: Add 0.6 mL of DMSO-

(99.8% D). -

Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to prevent line broadening due to particulates.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

-

C: 1024 scans minimum (quaternary carbons at C1 and C3 have long relaxation times; consider adding Cr(acac)

HPLC Purity Method (Reverse Phase)

Because of the polar hydroxyl and amide groups, standard C18 columns may show tailing. A polar-embedded column is recommended.

-

Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 205 nm (low wavelength required as the compound lacks strong chromophores).

-

Flow Rate: 1.0 mL/min.

References

-

Synthesis & Intermediates: AbbVie Inc. "Compounds as cannabinoid receptor ligands and uses thereof." U.S. Patent 9,006,275 , 2015. (Describes the synthesis of 3-hydroxyadamantane-1-carboxamide as Example 153A).

-

Chemical Database: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736518 (Acid precursor)." PubChem.[3][4] Accessed 2026.[5]

-

General Adamantane Spectroscopy: Sigma-Aldrich / Merck. "3-Hydroxyadamantane-1-carboxylic acid Specification Sheet." (Provides baseline spectral data for the acid analog).

-

CAS Registry: Chemical Abstracts Service. CAS No. 67496-98-4 (3-Hydroxyadamantane-1-carboxamide).[1][2][4]

Sources

The Adamantane Scaffold: A Foundation for Supramolecular Chemistry

An In-Depth Technical Guide to the Crystal Structure of 3-Hydroxyadamantane-1-carboxamide and Its Analogs

This guide provides a comprehensive technical overview of the crystal structure of adamantane derivatives, with a specific focus on 3-Hydroxyadamantane-1-carboxamide and its close analog, 3-Hydroxyadamantane-1-carboxylic acid. The adamantane cage, a rigid and sterically demanding hydrocarbon framework, imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in drug discovery and materials science.[1][2][3] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel materials.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental determination of crystal structures, the nature of intermolecular interactions that govern the solid-state packing, and the application of this knowledge in a scientific context.

Adamantane, the smallest diamondoid, is a highly symmetrical and strain-free molecule (C₁₀H₁₆).[2] Its rigid structure serves as a robust anchor for functional groups, influencing the overall shape, lipophilicity, and metabolic stability of a molecule.[3][4] When functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxamide (-CONH₂), are introduced onto the adamantane core, they direct the assembly of molecules in the solid state, leading to predictable and often intricate crystal lattices.

Crystal Structure of a Close Analog: 3-Hydroxyadamantane-1-carboxylic Acid

While the specific crystal structure of 3-Hydroxyadamantane-1-carboxamide is not publicly available in crystallographic databases as of this writing, a detailed analysis of its carboxylic acid analog, 3-Hydroxyadamantane-1-carboxylic acid (C₁₁H₁₆O₃), provides invaluable insights into the expected structural behavior. The crystal structure of this compound has been determined by X-ray diffraction.[5][6]

The key crystallographic data for 3-Hydroxyadamantane-1-carboxylic acid is summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice.

| Crystallographic Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₆O₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 196.24 g/mol | Mass of one mole of the substance.[6][7] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n | Specifies the symmetry elements within the unit cell.[6] |

| a | 6.675 Å | Unit cell dimension along the a-axis.[6] |

| b | 20.767 Å | Unit cell dimension along the b-axis.[6] |

| c | 7.109 Å | Unit cell dimension along the c-axis.[6] |

| α | 90.00° | Interaxial angle.[6] |

| β | 106.08° | Interaxial angle.[6] |

| γ | 90.00° | Interaxial angle.[6] |

| Z | 4 | Number of molecules in the unit cell. |

Data sourced from the Crystallography Open Database (COD) entry 2006271 and associated publication.[6]

The crystal structure of 3-Hydroxyadamantane-1-carboxylic acid is characterized by extensive intermolecular hydrogen bonding.[5] The hydroxyl and carboxyl groups are the primary drivers of the supramolecular assembly, forming a robust network that dictates the crystal packing.[5]

The Anticipated Crystal Structure of 3-Hydroxyadamantane-1-carboxamide

Based on the structure of the carboxylic acid analog, we can predict the key structural features of 3-Hydroxyadamantane-1-carboxamide. The carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O).[8] This, in conjunction with the hydroxyl group, will lead to a complex and stable three-dimensional hydrogen-bonding network.

It is highly probable that the crystal structure of 3-Hydroxyadamantane-1-carboxamide will feature:

-

Hydrogen-bonded chains or sheets: The molecules are likely to self-assemble into extended arrays through N-H···O and O-H···O interactions.

-

Dimeric motifs: Carboxamides often form dimeric structures through pairs of N-H···O hydrogen bonds.

-

Efficient packing of the adamantane cages: The bulky adamantane groups will pack in a way that minimizes void space, driven by van der Waals forces.

The following diagram illustrates the potential hydrogen bonding network in the crystal lattice of 3-Hydroxyadamantane-1-carboxamide.

Caption: Predicted hydrogen bonding network in 3-Hydroxyadamantane-1-carboxamide.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution and sophisticated instrumentation. The following protocol outlines the typical workflow for a small organic molecule like 3-Hydroxyadamantane-1-carboxamide.

Synthesis and Purification

The first step is the chemical synthesis of the target compound. 3-Hydroxyadamantane-1-carboxamide can be synthesized from 3-Hydroxyadamantane-1-carboxylic acid.[9] A common method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.[10]

Protocol for Synthesis:

-

Acid Chloride Formation: React 3-Hydroxyadamantane-1-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane).

-

Amidation: The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form the desired carboxamide.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample, which is crucial for growing high-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is more of an art than a science, and several techniques may need to be explored.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This is a computationally intensive process that involves:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The workflow for crystal structure determination is illustrated in the diagram below.

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Perspectives

The crystal structure of 3-Hydroxyadamantane-1-carboxamide, while not yet experimentally determined, can be confidently predicted based on the known structure of its carboxylic acid analog and the fundamental principles of supramolecular chemistry. The presence of both hydroxyl and carboxamide functional groups will undoubtedly lead to a rich and robust hydrogen-bonding network, which will be the primary determinant of its solid-state architecture.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing a deeper understanding of the interplay between the rigid adamantane scaffold and the directional nature of hydrogen bonds. This knowledge can be leveraged in the design of new pharmaceutical cocrystals with tailored properties and in the development of novel functional materials based on adamantane derivatives.

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Center for Biotechnology Information. [Link]

-

Theoretical investigations of two adamantane derivatives: A combined X-ray, DFT, QTAIM analysis and molecular docking. ResearchGate. [Link]

-

3-Hydroxyadamantane-1-acetic acid. National Center for Biotechnology Information. [Link]

-

1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane. PubMed. [Link]

-

Adamantane. Wikipedia. [Link]

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. National Center for Biotechnology Information. [Link]

-

Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. ACS Publications. [Link]

-

Hydrogen-bonding arrangement in the structure of the title compound. ResearchGate. [Link]

-

Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. PrepChem.com. [Link]

- 3-Amino-1-Adamantanol.

-

3-Hydroxyadamantane-1-acetic acid. ResearchGate. [Link]

-

Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. Royal Society of Chemistry. [Link]

-

Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]

-

1-Carboxy-3-adamantanol. PubChem. [Link]

-

Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

-

Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. [Link]

-

Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. National Center for Biotechnology Information. [Link]

-

Cambridge Structural Database. re3data.org. [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

3-hydroxyadamantane-1-carboxylic acid (C11H16O3). PubChemLite. [Link]

-

Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. MDPI. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

The corresponding response surface of 3-hydroxy-1-adamantanecarboxylic acid. ResearchGate. [Link]

Sources

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Carboxy-3-adamantanol | C11H16O3 | CID 677006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Compound 3-hydroxyadamantane-1-carboxylic acid - Chemdiv [chemdiv.com]

- 8. mdpi.com [mdpi.com]

- 9. guidechem.com [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

Discovery and history of adamantane-based carboxamides

Topic: The Lipophilic Anchor: Discovery and Medicinal Chemistry of Adamantane-Based Carboxamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diamondoid Scaffold

Adamantane (

This guide analyzes the transition from simple adamantyl amines to complex carboxamides, focusing on their role as potent inhibitors of 11

Historical Genesis: From Petroleum to Pharmacophore

The history of adamantane chemistry is a progression from a chemical curiosity to a cornerstone of rational drug design.

Discovery and Early Synthesis

-

1933: Isolated from Hodonín crude oil by Landa and Macháček. Its diamond-like lattice structure was confirmed, but it remained a rarity.

-

1941: Prelog achieves the first laboratory synthesis, but with negligible yield (0.16%).

-

1957 (The Turning Point): Paul von Ragué Schleyer discovers the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[1] This single-step synthesis made adamantane commercially available and launched its medicinal chemistry.

The "Lipophilic Bullet" Era

Initial derivatives were simple amines. Amantadine (1-aminoadamantane) was approved in 1966 as an antiviral (Influenza A) and later for Parkinson’s. The "lipophilic bullet" concept emerged: attaching an adamantane cage to a pharmacophore improves membrane permeability and protects adjacent functional groups from metabolic attack.

Evolution to Carboxamides

As drug targets became more complex, the simple amine linker proved insufficient for specific binding pockets. Chemists shifted to the Adamantane-1-carboxamide scaffold. The amide bond (

-

Hydrogen Bonding: A donor/acceptor motif absent in the amine.

-

Vectorial Orientation: The carbonyl group rigidly directs the substituent

, crucial for fitting into deep hydrophobic pockets (e.g., the catalytic site of 11

Figure 1: Timeline of adamantane chemistry evolution from isolation to advanced medicinal scaffolds.

Medicinal Chemistry & Case Studies

The adamantane-1-carboxamide moiety is not merely a passive carrier; it is an active pharmacophore element.

Target 1: 11 -HSD1 Inhibitors (Metabolic Syndrome)

11

-

The Challenge: Inhibitors must be selective for Type 1 over Type 2 (kidney) to avoid hypertension.

-

The Solution: Adamantane-1-carboxamides fit the large, hydrophobic substrate-binding pocket of 11

-HSD1. -

Key Compounds: Abbott Laboratories and others developed series where the adamantane is linked via an amide to a spacer (often thiophene or thiazole) and a distal aromatic ring.

-

Mechanism:[4] The adamantane fills the lipophilic pocket, while the amide carbonyl accepts a hydrogen bond from the catalytic Tyr183 or Ser170 residues.

-

Data Summary: 11

| Compound Class | R-Group (Amide Substituent) | IC50 (Human 11 | Selectivity (vs Type 2) |

| Adamantyl Amide | Thiophene-2-yl-methyl | ~200 nM | >100-fold |

| Adamantyl Amide | 3-Chloro-4-fluorophenyl | ~15 nM | >500-fold |

| Adamantyl Ether | (Comparison) | ~5 nM | >1000-fold |

Target 2: CB2 Agonists (Inflammation & Pain)

The Cannabinoid Receptor Type 2 (CB2) is a GPCR involved in immune modulation.

-

The Scaffold: 2-(Adamantan-1-ylcarboxamido)thiophenes.

-

SAR Logic: The adamantane group mimics the lipophilic tail of endogenous cannabinoids (like anandamide) but provides a rigid anchor. The carboxamide linker positions the thiophene ring to interact with aromatic residues (Phe/Trp) in the receptor core.

-

Result: Highly selective CB2 agonists with nanomolar affinity (

nM) and reduced CNS side effects compared to CB1 ligands.

Target 3: P2X7 Antagonists (Immunology)

The P2X7 receptor regulates IL-1

-

Structural Nuance: While many P2X7 antagonists are N-adamantyl amides (Ad-NH-CO-R), the "reverse" adamantane-1-carboxamides (Ad-CO-NH-R) also appear in patent literature.

-

Function: The adamantane cage blocks the ion channel pore or an allosteric pocket, preventing the ATP-induced conformational change required for channel opening.

Figure 2: Structure-Activity Relationship (SAR) logic of the Adamantane-1-carboxamide scaffold.

Technical Protocol: Synthesis of Adamantane-1-Carboxamides

This protocol describes the "Self-Validating" synthesis of a generic N-substituted adamantane-1-carboxamide using the Acid Chloride method. This is preferred over direct coupling (EDCI) for steric reasons when the adamantane core is involved.

Reaction Scheme

-

Activation: 1-Adamantanecarboxylic acid

1-Adamantanecarbonyl chloride ( -

Coupling: Acid Chloride + Amine (

)

Detailed Methodology

Reagents:

-

1-Adamantanecarboxylic acid (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) or Oxalyl chloride (1.5 eq) + catalytic DMF. -

Primary Amine (

) (1.1 eq) -

Triethylamine (

) or DIPEA (2.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Acid Chloride Formation (In Situ):

-

Dissolve 1-adamantanecarboxylic acid in anhydrous DCM under

atmosphere. -

Add catalytic DMF (1-2 drops).

-

Add oxalyl chloride dropwise at 0°C.

-

Self-Validating Check: Observe vigorous gas evolution (

, -

Evaporate solvent and excess oxalyl chloride to yield the crude acid chloride (typically a white/off-white solid). Note: Adamantanecarbonyl chloride is stable enough to handle briefly but best used immediately.

-

-

Amide Coupling:

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, mix the Amine (

) and -

Add the acid chloride solution dropwise to the amine solution.

-

Stir at RT for 4–12 hours.

-

-

Work-up & Purification:

-

Quench with water.

-

Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

(to remove unreacted acid), then Brine. -

Dry over

, filter, and concentrate. -

Purification: Recrystallization (often from EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

-

Validation Criteria (QC)

-

TLC: Significant

shift. The amide is usually less polar than the amine but more polar than the acid chloride. -

1H NMR (CDCl3):

-

Adamantane Core: Three distinct multiplets at

~2.05 (3H, broad s), ~1.85 (6H, d), and ~1.75 (6H, t). -

Amide NH: Broad singlet at

5.5–8.0 ppm (exchangeable with

-

-

IR Spectroscopy:

-

Strong Carbonyl stretch (

) at 1630–1660 -

Absence of broad O-H stretch from the starting acid.

-

Figure 3: Synthetic pathway for Adamantane-1-carboxamides.

Future Outlook

The adamantane-1-carboxamide scaffold remains a fertile ground for drug discovery. Current trends indicate a shift towards:

-

Hybrid Scaffolds: Combining adamantane with other privileged structures (e.g., cyanoguanidines) to fine-tune P2X7 antagonism.[5]

-

Metabolic Tweaking: Using substituted adamantanes (e.g., 3-hydroxyadamantane) to modulate the extreme lipophilicity and improve solubility while maintaining the steric bulk.

-

CNS Delivery: Leveraging the adamantane moiety to shuttle peptide-mimetic drugs across the blood-brain barrier.

References

-

Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications, 5, 1-5.

-

Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

-

Su, X., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.

-

Mugnaini, C., et al. (2019). Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists.[6][7] European Journal of Medicinal Chemistry, 161, 239-251.

-

Baxter, A., et al. (2003). Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.

-

Yeh, V. S., et al. (2006).[3] Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413.[8][9]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potential agents for the treatment of skin inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Potential of 3-Hydroxyadamantane-1-carboxamide Scaffolds

The following technical guide details the biological activities, pharmacological potential, and experimental methodologies associated with 3-Hydroxyadamantane-1-carboxamide and its structural derivatives.

Executive Summary: The "Lipophilic Bullet" Evolved

3-Hydroxyadamantane-1-carboxamide represents a critical evolution of the "lipophilic bullet" pharmacophore.[1] While the parent adamantane cage provides exceptional lipophilicity and membrane permeability, the addition of the 3-hydroxyl group and the 1-carboxamide moiety introduces essential polarity and hydrogen-bonding capabilities.

This scaffold is not merely a passive structural anchor; it is a privileged motif in medicinal chemistry, serving two primary biological functions:

-

Direct Pharmacological Activity: As a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , modulating intracellular cortisol levels for metabolic syndrome treatment.[1]

-

Structural Warhead Precursor: As the critical intermediate for DPP-4 inhibitors (e.g., Saxagliptin), where the adamantane cage occupies the S2 hydrophobic subsite of the enzyme.[1]

Physicochemical Profile & Pharmacophore Logic

Before detailing biological activity, one must understand why this scaffold is bioactive.[1] The adamantane cage acts as a space-filling group that reduces conformational entropy when binding to hydrophobic pockets.[1]

| Property | Value / Characteristic | Biological Implication |

| Molecular Formula | C₁₁H₁₇NO₂ | Compact, rigid cage structure.[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Significantly lower than Adamantane (~4.2), improving oral bioavailability and reducing CNS side effects common to adamantane amines.[1] |

| H-Bond Donors | 2 (OH, NH₂) | Critical for anchoring in enzyme active sites (e.g., Ser/Tyr residues).[1] |

| Metabolic Stability | High | The cage structure resists oxidative metabolism, except at the bridgehead positions (which are already functionalized). |

Core Biological Activity: 11β-HSD1 Inhibition

The most direct biological activity of 3-hydroxyadamantane-1-carboxamide derivatives is the inhibition of 11β-HSD1 .[1] This enzyme converts inert cortisone into active cortisol within tissues (liver, adipose), driving insulin resistance and obesity.[1]

Mechanism of Action

The carboxamide group mimics the C11-carbonyl of cortisone.[1] The adamantane cage fills the large hydrophobic pocket of the 11β-HSD1 enzyme, while the amide nitrogen forms hydrogen bonds with the catalytic triad (typically Ser170 and Tyr183 ).

-

Selectivity: The 3-hydroxy group prevents binding to the related 11β-HSD2 enzyme (which protects the kidney from cortisol), thereby avoiding mineralocorticoid side effects like hypertension.

-

Potency:

-substituted derivatives of this amide often achieve IC₅₀ values in the low nanomolar range (<100 nM) .[1]

Visualization: 11β-HSD1 Signaling & Inhibition

The following diagram illustrates the pathway blockade.[1]

Caption: Blockade of Cortisone-to-Cortisol conversion by Adamantyl Carboxamide inhibitors, preventing downstream metabolic dysregulation.

Experimental Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the inhibition potency (IC₅₀) of the compound against human 11β-HSD1.[1]

Reagents:

-

Microsomes expressing human 11β-HSD1 (from HEK-293 transfectants).[1]

- H-Cortisone (Substrate).[1]

-

NADPH (Cofactor).[1]

-

SPA beads (Yttrium silicate) coated with anti-cortisol antibody.[1]

Step-by-Step Methodology:

-

Preparation: Dilute 3-Hydroxyadamantane-1-carboxamide (or derivative) in DMSO to create a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

-

Incubation: In a 96-well plate, mix:

-

Reaction: Incubate at 37°C for 60 minutes. The enzyme converts

H-Cortisone to -

Termination: Add 50 µL of SPA bead suspension containing 18β-glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.

-

Detection: Incubate for 2 hours at room temperature. The antibody binds

H-Cortisol, bringing it close to the scintillant bead to emit light.[1] -

Analysis: Read on a scintillation counter. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.[1]

Structural Role: DPP-4 Inhibition (Saxagliptin Context)

While the carboxamide itself is a weak DPP-4 inhibitor, it is the obligate precursor to the nitrile "warhead" found in Saxagliptin.

The "Anchor" Hypothesis

In DPP-4 inhibitors:

-

The Adamantane cage occupies the S2 subsite of the DPP-4 active site.[1] This pocket is large and hydrophobic.[1]

-

The 3-Hydroxyl group forms a critical hydrogen bond with Tyr547 , stabilizing the binding orientation.[1]

-

The Carboxamide is dehydrated to a Nitrile (CN) in the final drug.[1] The nitrile forms a reversible covalent bond with the catalytic Ser630 , creating a transition-state mimic.[1]

Synthesis Insight: The conversion of 3-hydroxyadamantane-1-carboxamide to the nitrile is a quality-critical step.[1] Incomplete dehydration results in residual amide impurity, which has significantly lower potency (Ki > 10 µM vs. Ki < 1 nM for the nitrile).[1]

Secondary Activity: Antiviral Potential

Historically, adamantane amines (Amantadine) blocked the M2 ion channel of Influenza A.[1] The carboxamide derivatives show an altered profile.[1]

-

Activity: 3-Hydroxyadamantane-1-carboxamide derivatives have shown activity against Influenza A (H3N2) .[1]

-

Mechanism: Unlike the amines which block the pore, bulky carboxamides often act as fusion inhibitors or prevent the conformational change of Hemagglutinin (HA) at low pH.

-

Limitation: Resistance to adamantane-class drugs is widespread; thus, this activity is currently of lower priority than the metabolic targets (11β-HSD1/DPP-4).[1]

Synthesis & Quality Control

For researchers synthesizing or sourcing this compound, purity is paramount due to the difficulty of separating adamantane isomers.

Synthesis Logic Flow

The synthesis typically proceeds via the Ritter reaction or direct oxidation, requiring careful control to avoid over-oxidation (di-hydroxy impurities).

Caption: Synthetic route from Adamantane acid to the Carboxamide scaffold.

Impurity Profile

When using this compound for biological assays, verify the absence of:

-

1,3-Dihydroxyadamantane: Lacks the amide anchor; inactive.[1]

-

Adamantane-1-carboxamide (No OH): Highly lipophilic, lacks 11β-HSD2 selectivity, potential CNS toxicity.[1]

References

-

Discovery of Adamantyl Carboxamides as 11β-HSD1 Inhibitors: Title: Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1.[1][2][3] Source: Journal of Medicinal Chemistry (via PubMed/NIH).[1] URL:[Link]

-

Saxagliptin Synthesis & Intermediates: Title: Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine.[1] Source: ResearchGate / Chemical Journals.[1] URL:[Link]

-

Adamantane Antiviral Mechanisms: Title: The lipophilic bullet hits the targets: Medicinal chemistry of adamantane derivatives.[4][5][6] Source: Chemical Reviews (PMC).[1] URL:[Link]

-

Metabolic Syndrome & 11β-HSD1: Title: Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome.[1][2][3][7] Source: Current Topics in Medicinal Chemistry. URL:[Link]

Sources

- 1. 3-Hydroxyadamantane-1-carboxylic acid 97 42711-75-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies [mdpi.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of adamantane derivatives against respiratory syncytial virus - Shtro - Medical academic journal [journals.eco-vector.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Antimicrobial and Antiviral Screening of 3-Hydroxyadamantane-1-carboxamide Analogues

Introduction: The Therapeutic Potential of Adamantane Scaffolds

The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and the ability to cross biological membranes.[1] The therapeutic journey of adamantane derivatives began with the discovery of amantadine's antiviral activity against the influenza A virus, where it targets the M2 proton channel, inhibiting viral uncoating.[1][2] This initial success spurred the exploration of a vast chemical space around the adamantane nucleus, leading to the discovery of compounds with a wide range of biological activities, including antibacterial, antifungal, and broader antiviral properties.[3][4][5]

This guide focuses on a specific subclass of adamantane derivatives: 3-Hydroxyadamantane-1-carboxamide analogues . The introduction of a hydroxyl group at the 3-position and a carboxamide moiety at the 1-position of the adamantane core offers opportunities for further chemical modification to explore structure-activity relationships (SAR). By systematically modifying the substituents on the carboxamide nitrogen, a library of analogues can be generated and screened for novel antimicrobial and antiviral agents. These application notes provide a comprehensive framework for the synthesis and biological evaluation of these promising compounds.

PART 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide Analogues

The synthesis of a library of 3-Hydroxyadamantane-1-carboxamide analogues begins with the preparation of the key intermediate, 3-Hydroxyadamantane-1-carboxylic acid. A common route to this intermediate starts from 1-Adamantane Carboxylic Acid.[6]

Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

This protocol outlines a laboratory-scale synthesis of 3-Hydroxyadamantane-1-carboxylic acid from 1-Adamantane Carboxylic Acid.

Materials:

-

1-Adamantane Carboxylic Acid

-

Nitric acid (65%)

-

Concentrated sulfuric acid (98%)

-

Ice-salt bath

-

Three-necked flask

-

Condensing reflux device

-

Magnetic stirrer

-

Constant pressure dropping funnel

Procedure:

-

In a 250 mL three-necked flask, combine 1-Adamantane Carboxylic Acid and 65% nitric acid.

-

Equip the flask with a condensing reflux device, a magnetic stirrer, and place it in an ice-salt bath to maintain a low temperature.

-

Slowly add concentrated sulfuric acid to the reaction mixture using a constant pressure dropping funnel over a period of 60-90 minutes.

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

The precipitated product, 3-Hydroxyadamantane-1-carboxylic acid, is then collected by filtration, washed with cold water, and dried.

Protocol 2: General Procedure for the Synthesis of 3-Hydroxyadamantane-1-carboxamide Analogues

With the key intermediate in hand, a library of carboxamide analogues can be synthesized via standard amide bond formation reactions.

Materials:

-

3-Hydroxyadamantane-1-carboxylic acid

-

Thionyl chloride or a carbodiimide coupling agent (e.g., EDC, DCC)

-

A diverse library of primary and secondary amines

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine or another suitable base

-

Magnetic stirrer

-

Round-bottom flasks

Procedure (Example using a coupling agent):

-

Dissolve 3-Hydroxyadamantane-1-carboxylic acid in anhydrous DCM in a round-bottom flask.

-

Add the desired primary or secondary amine (1.1 equivalents) and the coupling agent (e.g., EDC, 1.2 equivalents) to the solution.

-

Add a catalytic amount of a base such as triethylamine to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3-Hydroxyadamantane-1-carboxamide analogue.

PART 2: Antimicrobial Screening

The synthesized analogues are first screened for their antibacterial and antifungal activity. The broth microdilution method is a quantitative and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized 3-Hydroxyadamantane-1-carboxamide analogues

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the stock solution of a test compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no inoculum).

-

-

Preparation of Inoculum:

-

Culture the microbial strains overnight.

-

Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to wells 1 through 11.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be summarized in a clear and concise table.

| Compound ID | Analogue Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| HA-01 | -NH-CH₃ | >128 | >128 | >128 |

| HA-02 | -NH-Phenyl | 64 | 128 | 64 |

| HA-03 | -NH-(4-Cl-Phenyl) | 32 | 64 | 32 |

| HA-04 | -NH-(2,4-diCl-Phenyl) | 16 | 32 | 16 |

| Ampicillin | (Positive Control) | 2 | 4 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 8 |

PART 3: Antiviral Screening

For antiviral screening, the plaque reduction assay is a gold standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[4]

Protocol 4: Plaque Reduction Assay

This protocol outlines the general steps for a plaque reduction assay.

Materials:

-

Synthesized 3-Hydroxyadamantane-1-carboxamide analogues

-

A susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

-

A lytic virus (e.g., Influenza A virus)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose or other gelling agent

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in serum-free cell culture medium.

-

Virus Infection:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

In separate tubes, pre-incubate a known titer of the virus with each dilution of the test compounds for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures for 1 hour at 37°C.

-

-

Overlay:

-

Remove the inoculum and overlay the cell monolayers with a semi-solid medium containing a low concentration of agarose and the corresponding concentration of the test compound.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).

-

Plaque Visualization and Counting:

-

Fix the cells with a formalin solution.

-

Remove the agarose overlay and stain the cell monolayers with crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[4]

Data Presentation: Antiviral Activity

Summarize the antiviral activity data in a table.

| Compound ID | Analogue Substitution | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| HA-01 | -NH-CH₃ | >100 | >200 | - |

| HA-02 | -NH-Phenyl | 52.3 | >200 | >3.8 |

| HA-03 | -NH-(4-Cl-Phenyl) | 25.1 | 180.5 | 7.2 |

| HA-04 | -NH-(2,4-diCl-Phenyl) | 10.8 | 155.2 | 14.4 |

| Amantadine | (Positive Control) | 5.2 | >100 | >19.2 |

CC₅₀ (50% cytotoxic concentration) should be determined in parallel on uninfected cells to assess the selectivity of the antiviral effect.

PART 4: Visualizations

Experimental Workflow Diagrams

Caption: Synthesis workflow for the generation of a 3-Hydroxyadamantane-1-carboxamide analogue library.

Caption: A streamlined workflow for the antimicrobial and antiviral screening of the synthesized analogues.

Conclusion and Future Directions

The protocols and methodologies detailed in this guide provide a robust framework for the systematic synthesis and evaluation of 3-Hydroxyadamantane-1-carboxamide analogues as potential antimicrobial and antiviral agents. The data generated from these screens will be instrumental in establishing structure-activity relationships, identifying lead compounds for further optimization, and potentially uncovering novel therapeutic agents to combat infectious diseases. Future work should focus on expanding the diversity of the analogue library, exploring the mechanism of action of the most promising hits, and evaluating their efficacy in more advanced preclinical models.

References

-

Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers. Journal of Scientific Research. [Link]

-

PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

de Oliveira, L. S., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved February 15, 2026, from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Viroxy. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

-

Kolocouris, A., et al. (2020). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm, 6(5), 937-942. [Link]

-

Popiołek, Ł., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 633. [Link]

-

Orzeszko, A., et al. (2001). Synthesis and antimicrobial activity of new adamantane derivatives III. Il Farmaco, 56(4), 249-254. [Link]

-

Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology, 99(5), 567-575. [Link]

-

Botero, L. A., et al. (1987). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Il Farmaco, 42(1), 57-64. [Link]

-

Popiołek, Ł., et al. (2024). The results of adamantane derivatives in vitro antimicrobial activity... ResearchGate. [Link]

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.

-

Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. [Link]

-

Bal, C., & Anand, R. (2021). Antiproliferative and Antiviral Activity of Three Libraries of Adamantane Derivatives. ResearchGate. [Link]

-

Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 3700. [Link]

-

Klimova, T. V., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1324-1330. [Link]

-

Li, J., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 27(6), 1156-1162. [Link]

-

Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine?[Link]

-

Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Retrieved February 15, 2026, from [Link]

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

Sources

- 1. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging 3-Hydroxyadamantane-1-carboxamide in Click Chemistry for Advanced Drug Discovery

Introduction: The Adamantane Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the adamantane moiety has emerged as a "privileged scaffold." Its unique three-dimensional, rigid, and lipophilic cage-like structure offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic ring systems. The incorporation of an adamantane group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2] Key advantages include improved metabolic stability due to its resistance to enzymatic degradation, increased lipophilicity which can aid in traversing biological membranes like the blood-brain barrier, and the ability to serve as a rigid anchor for the precise spatial orientation of pharmacophoric groups.[1][2]

3-Hydroxyadamantane-1-carboxamide, the subject of this guide, combines the robust adamantane core with two key functional groups: a hydroxyl group and a carboxamide. The hydroxyl group at the 3-position provides a strategic point for further functionalization, while the carboxamide at the 1-position can be crucial for target engagement or can be modified to introduce other functionalities. This unique combination makes it an attractive starting point for creating diverse molecular libraries for high-throughput screening.

This guide provides a comprehensive overview and detailed protocols for the functionalization of 3-Hydroxyadamantane-1-carboxamide to enable its participation in two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions offer high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for bioconjugation and the rapid synthesis of complex molecular architectures.[3][4]

Part 1: Synthesis of Clickable 3-Hydroxyadamantane-1-carboxamide Derivatives

To utilize 3-Hydroxyadamantane-1-carboxamide in click chemistry, it must first be derivatized to contain either an azide or an alkyne functional group. The hydroxyl group at the 3-position is the most convenient handle for this modification. Below are protocols for the synthesis of both an azide and a terminal alkyne derivative.

Workflow for Synthesizing Clickable Adamantane Derivatives

Caption: Synthetic routes to clickable adamantane derivatives.

Protocol 1.1: Synthesis of 3-(2-Azidoethoxy)adamantane-1-carboxamide

This two-step protocol first activates the hydroxyl group via tosylation, followed by nucleophilic substitution with sodium azide.

Materials:

-

3-Hydroxyadamantane-1-carboxamide

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

Step 1: Tosylation of 3-Hydroxyadamantane-1-carboxamide

-

Dissolve 3-Hydroxyadamantane-1-carboxamide (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Extract the aqueous mixture with DCM (3 x volumes).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product. This intermediate is often used in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the crude tosylated adamantane derivative (1.0 eq) in anhydrous DMF (0.3 M).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 3-(2-Azidoethoxy)adamantane-1-carboxamide.

Protocol 1.2: Synthesis of 3-(Prop-2-yn-1-yloxy)adamantane-1-carboxamide

This protocol involves a Williamson ether synthesis to attach a terminal alkyne.

Materials:

-

3-Hydroxyadamantane-1-carboxamide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Propargyl bromide (80% solution in toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

To a stirred suspension of NaH (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add a solution of 3-Hydroxyadamantane-1-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(Prop-2-yn-1-yloxy)adamantane-1-carboxamide.

Part 2: Click Chemistry Protocols

With the azide and alkyne-functionalized adamantane derivatives in hand, they can now be used in click chemistry reactions.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, known for its high efficiency and reliability.[5] It specifically forms the 1,4-disubstituted 1,2,3-triazole regioisomer.[5]

Reaction Scheme:

Caption: General scheme for the CuAAC reaction.

Materials & Reagents:

| Reagent | Purpose | Recommended Stock Conc. | Final Concentration |

| Adamantane-Azide or Adamantane-Alkyne | Reactant | 10 mM in DMSO | 100 µM |

| Complementary Alkyne or Azide | Reactant | 10 mM in DMSO | 120 µM (1.2 eq) |

| Copper(II) Sulfate (CuSO₄) | Catalyst Precursor | 20 mM in H₂O | 50-250 µM |

| Sodium Ascorbate | Reducing Agent | 100 mM in H₂O (freshly prepared) | 5 mM |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Cu(I) Stabilizing Ligand | 50 mM in H₂O | 250-1250 µM (5:1 ratio to Cu) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Reaction Buffer | 1X | - |

Step-by-Step Protocol (for a 500 µL total reaction volume):

-

To a microcentrifuge tube, add the following in order: a. 400 µL of PBS buffer. b. 5 µL of the 10 mM adamantane derivative stock solution (final conc. 100 µM). c. 6 µL of the 10 mM complementary click partner stock solution (final conc. 120 µM).

-

Prepare a premixed catalyst solution: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[6] Vortex briefly.

-

Add the 7.5 µL of the premixed catalyst solution to the reaction tube. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA.

-

To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate.[6] The final concentration will be 5 mM.

-

Mix the reaction by gentle vortexing or inversion.

-

Incubate the reaction at room temperature for 1-4 hours. For bioconjugation to sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[7]

-

Monitor the reaction progress by LC-MS or HPLC.

-

The resulting triazole-linked product can be purified by standard methods such as HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Causality Behind Experimental Choices:

-

Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.[8] A slight excess helps prevent oxidative homocoupling of the alkyne partner.

-

THPTA Ligand: In aqueous and biological media, the Cu(I) catalyst can be unstable and can cause oxidative damage to biomolecules.[6] THPTA is a water-soluble ligand that stabilizes the Cu(I) ion, accelerates the reaction rate, and protects sensitive substrates from damage.[8] The 5:1 ligand-to-copper ratio ensures complete chelation.[6]

-

Order of Addition: The copper and ligand are premixed before adding to the reactants to ensure the catalyst is properly chelated. The sodium ascorbate is added last to initiate the reaction.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click reaction that relies on the high ring strain of a cyclooctyne to drive the cycloaddition with an azide.[9][10] This makes it truly bioorthogonal and ideal for applications in living systems where copper toxicity is a concern.[10]

Reaction Scheme:

Caption: General scheme for the catalyst-free SPAAC reaction.

Materials & Reagents:

| Reagent | Purpose | Recommended Stock Conc. | Final Concentration |

| 3-(2-Azidoethoxy)adamantane-1-carboxamide | Azide Reactant | 10 mM in DMSO | 100 µM |

| Strained Alkyne (e.g., DBCO-PEG₄-NHS ester) | Alkyne Reactant | 10 mM in DMSO | 100-200 µM (1-2 eq) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Reaction Buffer | 1X | - |

Step-by-Step Protocol (for conjugation to a primary amine-containing biomolecule):

Step 1: Functionalization of Biomolecule with Strained Alkyne (if necessary)

-

If your target molecule does not already contain a strained alkyne, it can be introduced by reacting a primary amine with an NHS-ester functionalized cyclooctyne like DBCO-NHS ester. This should be done according to the manufacturer's protocol, typically in an amine-free buffer (like PBS) at a pH of 7.2-8.5 for 30-60 minutes at room temperature. Excess unreacted DBCO-NHS ester should be removed via a desalting column.

Step 2: SPAAC Reaction

-

Prepare a solution of the DBCO-functionalized biomolecule in PBS.

-

Add the 3-(2-Azidoethoxy)adamantane-1-carboxamide stock solution to the biomolecule solution to achieve the desired final concentration (e.g., a 5- to 20-fold molar excess over the biomolecule).[10] The final concentration of the solvent (DMSO) should be kept low (<10%) to maintain the integrity of the biomolecule.

-

Incubate the reaction mixture at room temperature for 4-24 hours or at 4°C for 24-48 hours with gentle mixing.[10]

-

Monitor the reaction progress by appropriate methods (e.g., SDS-PAGE with fluorescence imaging if a fluorescent tag is involved, or LC-MS).

-

Purify the final adamantane-biomolecule conjugate using a desalting column or size-exclusion chromatography to remove excess unreacted adamantane-azide.

Causality Behind Experimental Choices:

-

Absence of Catalyst: The key advantage of SPAAC is that it is catalyst-free. The reaction is driven by the release of ring strain from the cyclooctyne, allowing it to proceed under physiological conditions without cytotoxic copper.[9][]

-

Choice of Cyclooctyne: Various cyclooctynes are available (e.g., DBCO, BCN, DIBO), each with different reaction kinetics and stability.[12] DBCO (Dibenzocyclooctyne) is widely used due to its high reactivity and stability.

-

Stoichiometry and Incubation Time: SPAAC reactions are generally slower than CuAAC. Therefore, a slight excess of one reactant and longer incubation times are often employed to drive the reaction to completion.[10]

Conclusion

The strategic functionalization of 3-Hydroxyadamantane-1-carboxamide to incorporate azide or alkyne handles opens a gateway for its versatile application in click chemistry. The protocols detailed in this guide provide a robust framework for researchers to conjugate this valuable adamantane scaffold to a wide array of molecules, from small organic fluorophores to large biomolecules like proteins and nucleic acids. By leveraging the power of CuAAC and SPAAC, scientists can rapidly generate novel conjugates for drug delivery, molecular imaging, and the development of new therapeutic agents, fully exploiting the unique and beneficial properties of the adamantane core.

References

-

Hassan, G. A., Allen, B., Stewart, A. P., & Hutton, J. J. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci, 77(8), CH24075. [Link]

-

ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

SpringerLink. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

-

National Center for Biotechnology Information. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. [Link]

-

ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

-

Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. [Link]

-

National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]

-

ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]

-

National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

-

ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

-

National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. [Link]

-

ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

-

MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7678. [Link]

- Google Patents. (n.d.). WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.

-

ResearchGate. (2025). Comprehensive Characterization of 3-Hydroxyadamantane-1-carboxylic acid: A Combined Spectroscopic, Topological, Pharmacokinetic Profiling and ADME Approach Targeting Neurodegenerative Disorders. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Carboxy-3-adamantanol. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jchr.org [jchr.org]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]